![molecular formula C25H22N2O3 B2426818 [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone CAS No. 956796-38-6](/img/structure/B2426818.png)
[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone” is a chemical compound with the molecular formula C25H19F3N2O3 . It has a molecular weight of 452.4 g/mol . The compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle, and methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of “[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone” includes a pyrazole ring, which is a five-membered heterocycle, and methoxyphenyl groups . The InChI key for this compound is PFSVTNJONQBCHB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone” has a molecular weight of 452.4 g/mol . It has a computed XLogP3-AA value of 5.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . Its topological polar surface area is 53.4 Ų .Scientific Research Applications
- Multicomponent Crystals : Researchers have prepared and structurally characterized multicomponent crystals involving 1 . These include cocrystals with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (2) and a solvate with dimethylformamide (DMF). The crystal structures reveal different hydrogen bonding contacts, providing insights into molecular assembly and interactions .
- Enzyme Inhibition : Some derivatives of 1 exhibit promising antimicrobial activity. Docking simulations against an oxidoreductase enzyme (PDB ID 1XDQ) suggest hydrophobic interactions between ligand aromatic moieties and lipophilic residues at the binding site .
- Interface Control : Researchers face challenges in controlling perovskite morphology and defects at the buried perovskite-substrate interface in inverted perovskite solar cells1 may play a role in optimizing these interfaces for enhanced solar cell performance .
- Nanomaterial Catalyst : 1 has been applied as a catalyst for the preparation of 4,4’-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. This methodology offers high yields, short reaction times, and effective synthesis .
Crystal Engineering and Multicomponent Crystals
Antimicrobial Activity and Molecular Modeling
Perovskite Solar Cells
Catalysis and Synthesis
Future Directions
The future directions for research on “[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and pharmacological properties. Given the diverse activities of pyrazole derivatives, this compound may have potential applications in various therapeutic areas .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have shown significant activity against leishmania aethiopica clinical isolate and plasmodium berghei infected mice .
Biochemical Pathways
The antileishmanial and antimalarial activities suggest that it may interfere with the life cycle of the leishmania and plasmodium parasites .
Result of Action
The compound has shown significant antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
properties
IUPAC Name |
[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-6-4-5-7-22(17)25(28)27-16-23(18-8-12-20(29-2)13-9-18)24(26-27)19-10-14-21(30-3)15-11-19/h4-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLHQSJNADGFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.